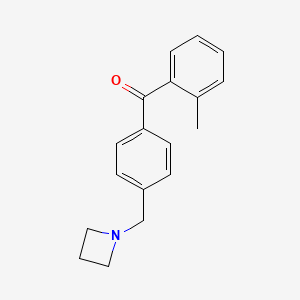

4'-Azetidinomethyl-2-methylbenzophenone

Vue d'ensemble

Description

It is commonly used in sunscreens and other personal care products due to its ability to absorb a broad spectrum of ultraviolet radiation. This compound was first synthesized in the late 1970s and has since become an important component in many personal care products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-2-methylbenzophenone typically involves the reaction of 4-chloromethyl-2-methylbenzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the azetidine group .

Industrial Production Methods

In industrial settings, the production of 4’-Azetidinomethyl-2-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Azetidinomethyl-2-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The azetidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

4’-Azetidinomethyl-2-methylbenzophenone has various applications in scientific research, including:

Chemistry: Used as a photostabilizer in sunscreens to prevent the degradation of other active ingredients.

Biology: Studied for its potential effects on skin cells and its role in protecting against ultraviolet radiation.

Medicine: Investigated for its potential use in photodynamic therapy for treating certain skin conditions.

Industry: Used in the formulation of personal care products, such as sunscreens and lotions, due to its ability to absorb ultraviolet radiation.

Mécanisme D'action

The mechanism of action of 4’-Azetidinomethyl-2-methylbenzophenone involves the absorption of ultraviolet radiation, which prevents the radiation from penetrating the skin and causing damage. The compound absorbs ultraviolet radiation and undergoes a photochemical reaction, converting the energy into less harmful forms, such as heat. This process protects the skin from the harmful effects of ultraviolet radiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzophenone: Similar structure but lacks the azetidine group.

2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl and methoxy group, providing different ultraviolet absorption properties.

Benzophenone-3:

Uniqueness

4’-Azetidinomethyl-2-methylbenzophenone is unique due to the presence of the azetidine group, which enhances its ability to absorb ultraviolet radiation and provides additional stability to the molecule. This makes it particularly effective as a photostabilizer in sunscreens and other personal care products.

Activité Biologique

4'-Azetidinomethyl-2-methylbenzophenone is a synthetic compound belonging to the benzophenone family, characterized by the presence of an azetidine ring. This compound has gained attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for assessing its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : [2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone

- Molecular Formula : C18H19NO

- Molecular Weight : 281.35 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Study Findings

- Bacterial Strains Tested : E. coli, S. aureus, P. aeruginosa

- MIC Values : Ranged from 32 µg/mL to 128 µg/mL, indicating moderate antibacterial activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.

Case Study: Apoptosis Induction

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)

- Concentration Range : 10 µM to 50 µM

- Findings : Significant increase in apoptotic cells was observed at higher concentrations, with associated upregulation of pro-apoptotic markers.

The biological activity of this compound may involve interaction with cellular receptors or enzymes, leading to alterations in cellular signaling pathways. Preliminary studies suggest that it may target specific kinases involved in cell proliferation and survival.

Drug Development

Given its promising biological activities, this compound is being explored as a potential lead compound in drug development. Its unique structure may provide a basis for the synthesis of novel derivatives with enhanced efficacy and reduced toxicity.

Industrial Applications

In addition to pharmaceutical applications, this compound may find use in the production of specialty chemicals and materials due to its unique chemical properties.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Methylbenzophenone | Benzophenone | Moderate antimicrobial |

| Azetidine derivatives | Azetidine-based | Varies; some anticancer |

| Benzophenone | Benzophenone | Known for UV absorption |

Propriétés

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-5-2-3-6-17(14)18(20)16-9-7-15(8-10-16)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDAFGLFHOMHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642783 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-25-8 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.